molecular formula C21H28O6 B1195184 11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al CAS No. 2410-60-8

11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al

Cat. No.: B1195184
CAS No.: 2410-60-8
M. Wt: 376.4 g/mol
InChI Key: XUQWWIFROYJHCU-UKSDXMLSSA-N
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Description

11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al, also known as 11-ketoprogesterone, is a steroid hormone that is produced by the adrenal gland. It is an important intermediate in the biosynthesis of other steroid hormones such as cortisol and aldosterone. In recent years, 11-ketoprogesterone has gained attention in the scientific community due to its potential therapeutic benefits.

Scientific Research Applications

Aldosterone Biogenesis

Aldosterone, a key hormone in the regulation of sodium and potassium balance, is synthesized in the adrenal cortex. Research indicates that compounds such as progesterone and corticosterone are precursors in aldosterone biogenesis. The conversion process involves hydroxylation at the C18 position, hinting at the complex enzymatic pathways in the zona glomerulosa of the adrenal cortex. This understanding is crucial for comprehending aldosterone's role in electrolyte balance and blood pressure regulation (Pasqualini, 1964).

Steroid Synthesis and Stereochemistry

The synthesis of steroids closely related to adrenocortical hormones highlights the intricate chemical pathways involved in creating biologically active compounds. Research on the microbiological hydroxylation of certain steroids has led to the synthesis of compounds with significant similarities to natural adrenocortical hormones, offering insights into the potential for creating synthetic analogs with therapeutic applications (Smit & Bakker, 2010).

Metabolic Pathways and Enzyme Activity

Studies on the oxidation of corticosteroids to steroidal carboxylic acids have provided valuable information on the enzymatic processes involved in steroid metabolism. This research has implications for understanding how corticosteroids are broken down in the body and how this process can be influenced by various factors, including liver enzyme activity (Lee & Monder, 1977).

Hormonal Metabolism in Pregnancy

The transformation of aldosterone in the fetal and placental compartments has been studied to understand hormonal balance during pregnancy. This research is crucial for comprehending how aldosterone and its metabolites are processed in the maternal and fetal bodies, impacting both prenatal development and maternal health (Pasqualini & Bedin, 1976).

Safety and Hazards

Administration of this compound to rats induces a mineralocorticoid-type hypertension with hypokalemia, cardiac and renal enlargement, and cardiovascular lesions .

Future Directions

As a naturally occurring mineralocorticoid agonist, “11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al” has potential implications in the study of hypertension and other cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al is involved in several biochemical reactions. It interacts with enzymes such as CYP11B2, which is responsible for its production . This compound also interacts with various proteins and biomolecules, influencing their activity. For instance, it binds to mineralocorticoid receptors, affecting their function and subsequently altering the expression of target genes .

Cellular Effects

This compound has profound effects on different cell types and cellular processes. It influences cell signaling pathways, particularly those involving mineralocorticoid receptors. This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function . For example, it can modulate the expression of genes involved in sodium and water balance, impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mineralocorticoid receptors. This binding triggers a cascade of events, including the activation or inhibition of specific enzymes and changes in gene expression . The compound’s interaction with CYP11B2 is crucial for its synthesis and subsequent biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular functions without causing significant adverse effects. At high doses, it can lead to toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP11B2, which catalyzes its synthesis . This compound can also influence metabolic flux and metabolite levels, affecting overall metabolic balance . Its role in the regulation of sodium and water balance is particularly noteworthy, as it impacts various physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and overall effects on cellular function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to these compartments, ensuring its proper function . The compound’s localization can affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

(8S,9S,10R,11S,13R,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,11,14-16,18,22,25,27H,2-7,9-10H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQWWIFROYJHCU-UKSDXMLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317244
Record name 18-Oxocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2410-60-8
Record name 18-Oxocortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2410-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Oxocortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Oxocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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